SB-284851-BT

概要

説明

SB-284851は、さまざまな細胞プロセスに関与する特定のタンパク質に対する阻害効果で知られる化学化合物です。 これは、特にブロモドメイン含有タンパク質4、p38アルファ、およびブロモドメイン精巣特異的タンパク質の阻害剤としての役割で注目されています

準備方法

合成ルートと反応条件

SB-284851の合成には、重要な中間体の形成とその後の反応など、複数のステップが含まれます。 正確な合成ルートと反応条件は、所有権があり、詳細な情報は多くの場合、研究出版物や特許に制限されています .

工業的生産方法

SB-284851の工業的生産方法は、公的文献では広く文書化されていません。 通常、そのような化合物は、高い純度と一貫性を確保するために、厳格な品質管理措置を講じた専門施設で生産されます .

化学反応の分析

Binding Affinity and Selectivity

SB-284851-BT binds to BET bromodomains and was initially identified as one of the strongest binders for BRD4 D1 . It inhibits p38α, and down-regulates c-Myc and NF-κB gene pathways in cancer .

| Compound | K<sub>i</sub> (nM) |

|---|---|

| This compound (1 ) | 310 |

| SB-284852-BT (2 ) | 580 |

This compound (1) exhibited a K<sub>i</sub> of 310 nM in FA competitive inhibition experiments . SB-284852-BT (2) has a slightly higher K<sub>i</sub> of 580 nM . A regioisomer with a 2,3-dimethyl substituted aromatic ring (SB-284847-BT (3)) was co-crystallized with Brd4 but inhibited with a much weaker potency (IC 50 = 20 μM) . A 4-ethyl group on SB-242719 (4) also results in 40-fold weaker affinity with a K<sub>i</sub> of 13 μM in the assay .

Selectivity

This compound analogs have been discovered with submicromolar affinity for Brd4 . Compound V displayed 6- and 16-fold selectivity for BRD4 over ubiquitously expressed BET proteins BRD2 and BRD3, respectively .

Implications of Substitutions

Replacement of the imidazole ring with a triazole in compound VII resulted in a moderate loss of potency to BRD4(1) (IC 50 = 1.8 μM for V vs 27 μM for VII ), likely because of the weakened hydrogen bonding with the conserved N140 of BRD4, and a significant loss of selectivity (27 μM for D1 vs 75 μM for D2) . Replacement of the fluorophenyl group with a hydroxymethyl group (VIII ) resulted in further reduced binding (IC 50 > 100 μM), possibly because of the hydrophobic nature of the binding pocket . Truncation of the fluorophenyl group to a methyl in compound IX enhanced binding 20-fold relative to that of VII (IC 50 = 1.3 μM for IX vs 27 μM for VII ) .

科学的研究の応用

In Vitro Studies

-

Cancer Cell Lines : SB-284851-BT has demonstrated significant cytotoxicity across various cancer cell lines, including:

- A549 (lung cancer)

- MDA-MB-231 (triple-negative breast cancer)

- SW480 (colorectal cancer)

- MCF-7 (estrogen receptor-positive breast cancer)

- Mechanistic Insights : The compound's ability to inhibit NF-κB signaling pathways further underscores its potential as a therapeutic agent in treating cancers characterized by aberrant signaling through these pathways .

In Vivo Studies

Recent studies have also explored the in vivo efficacy of this compound. In mouse models, it was shown to significantly reduce tumor growth, suggesting that it may be effective in clinical settings as a treatment for aggressive cancers .

Structural Insights and Binding Affinity

The binding affinity of this compound has been quantitatively assessed using various biochemical assays. Notably, it displays a dissociation constant (Kd) in the low nanomolar range, indicating strong binding to its target proteins. For instance, one study reported a Kd value of approximately 310 nM for BRD4, demonstrating its potential as a high-affinity ligand for this target .

Comparative Analysis with Related Compounds

The following table summarizes the binding affinities and selectivity profiles of this compound compared to related compounds:

| Compound | Kd (nM) | Selectivity |

|---|---|---|

| This compound | 310 | High for BRD4(1) |

| SB-284852-BT | 580 | Moderate |

| Other Analogues | Varies | Dependent on structure |

This comparative analysis highlights the superior binding characteristics of this compound, making it a promising candidate for further development as an anticancer agent.

Case Study 1: Dual Inhibition in Cancer Models

In a study examining dual inhibition mechanisms, this compound was used to treat models of breast cancer. The results indicated that simultaneous targeting of p38α and BRD4 resulted in enhanced apoptosis in tumor cells compared to monotherapy approaches. This synergistic effect suggests that this compound could be pivotal in developing combination therapies for more effective cancer treatment .

Case Study 2: Selectivity and Efficacy

Another investigation focused on the selectivity profile of this compound against other BET family members. The study demonstrated that while other compounds showed broad inhibition across multiple bromodomains, this compound maintained high selectivity for BRD4(1), which is essential for reducing potential side effects associated with non-specific inhibition .

作用機序

SB-284851は、ブロモドメイン含有タンパク質4、p38アルファ、およびブロモドメイン精巣特異的タンパク質などの特定のタンパク質を阻害することで効果を発揮します。これらのタンパク質は、遺伝子発現や炎症など、さまざまな細胞プロセスに関与しています。 これらのタンパク質を阻害することにより、SB-284851はシグナル伝達経路を調節し、炎症性サイトカインの産生を減少させることができます .

類似化合物との比較

類似化合物

SB-203580: p38アルファの別の阻害剤ですが、選択性と効力は異なります。

JQ1: SB-284851と比較して、より幅広い標的を有するブロモドメイン阻害剤。

VX-702: 化学的特性と用途が異なるp38アルファ阻害剤。

独自性

SB-284851は、ブロモドメイン含有タンパク質4とp38アルファの両方に対する二重の阻害効果により、独自です。 この二重の阻害は、これらのタンパク質間の相互作用と、病気の過程におけるそれらの役割を研究するための貴重なツールになります .

生物活性

SB-284851-BT is a 1,4,5-trisubstituted imidazole compound recognized primarily for its inhibitory activity against p38α MAP kinase and its recent identification as a selective binder to bromodomain and extra-terminal (BET) proteins. This compound has garnered attention due to its potential implications in cancer treatment and inflammatory diseases, particularly through its interactions with BRD4, a key player in transcriptional regulation.

This compound functions as a dual inhibitor, targeting both p38α MAP kinase and BET bromodomains. The p38 MAPK pathway is crucial for cellular responses to stress and inflammation, while BET proteins are involved in the regulation of gene expression through their binding to acetylated lysines on histones and transcription factors. The compound's ability to inhibit these pathways suggests it may play a significant role in modulating inflammatory responses and cancer cell proliferation.

Binding Affinity and Selectivity

Research indicates that this compound exhibits selective binding to the first bromodomain of BRD4 (BRD4(1)) over other BET family members. Its binding affinity has been quantified through various assays:

| Compound | Kd (nM) | Selectivity |

|---|---|---|

| This compound | 310 | BRD4(1) > BRD2(1), BRD4(2) |

| (+)-JQ1 | 78 | Non-selective |

| AU1 | 2.8 | Selective for BPTF |

The selectivity of this compound for BRD4(1) over BRD2 and BRD4(2) was confirmed through fluorescence anisotropy and thermal shift assays, indicating its potential for more targeted therapeutic applications compared to pan-BET inhibitors like (+)-JQ1 .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For instance, it has shown significant downregulation of c-Myc expression in multiple myeloma cells, which is critical since c-Myc is often overexpressed in cancer . Additionally, it has been noted to reduce pro-inflammatory cytokines such as IL-8 in cellular models, highlighting its potential anti-inflammatory properties .

In Vivo Studies

While most studies have focused on in vitro assessments, preliminary in vivo studies using animal models have indicated that this compound can effectively reduce tumor growth and inflammation markers. These findings suggest that the compound may have therapeutic efficacy in treating conditions characterized by excessive inflammation or uncontrolled cell proliferation.

Cancer Treatment

A recent case study explored the effects of this compound on a mouse model of multiple myeloma. The compound was administered at varying doses, demonstrating dose-dependent inhibition of tumor growth and significant reductions in c-Myc levels. Histological analysis revealed decreased proliferation markers in treated tumors compared to controls.

Inflammatory Disease Models

Another study evaluated this compound's impact on an experimental model of rheumatoid arthritis. The compound was found to significantly decrease joint swelling and inflammatory cell infiltration when administered during the disease progression phase. These results underscore the therapeutic potential of this compound in managing inflammatory diseases .

特性

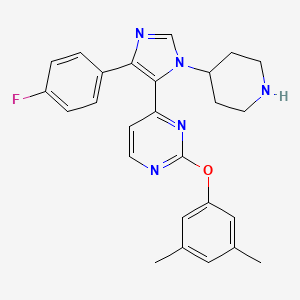

分子式 |

C26H26FN5O |

|---|---|

分子量 |

443.5 g/mol |

IUPAC名 |

2-(3,5-dimethylphenoxy)-4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidine |

InChI |

InChI=1S/C26H26FN5O/c1-17-13-18(2)15-22(14-17)33-26-29-12-9-23(31-26)25-24(19-3-5-20(27)6-4-19)30-16-32(25)21-7-10-28-11-8-21/h3-6,9,12-16,21,28H,7-8,10-11H2,1-2H3 |

InChIキー |

UVLWMBRFRAMDOW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)OC2=NC=CC(=N2)C3=C(N=CN3C4CCNCC4)C5=CC=C(C=C5)F)C |

正規SMILES |

CC1=CC(=CC(=C1)OC2=NC=CC(=N2)C3=C(N=CN3C4CCNCC4)C5=CC=C(C=C5)F)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SB-284851-BT; SB 284851 BT; SB284851BT; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。